Butyl glycidyl ether

Catalog No.
S567428
CAS No.
2426-08-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl glycidyl ether

CAS Number

2426-08-6

Product Name

Butyl glycidyl ether

IUPAC Name

2-(butoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3

InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N

SMILES

CCCCOCC1CO1

Solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
In water, 20,000 mg/L at °C
Solubility in water, g/100ml at 20 °C: 2
2%

Synonyms

1-n-butoxy-2,3-epoxypropane, n-butyl glycidyl ether

Canonical SMILES

CCCCOCC1CO1

Modifying Epoxy Resins:

BGE's primary application in scientific research lies in its role as a reactive diluent for epoxy resins. These resins are widely employed in various scientific fields, including:

  • Material Science: Epoxy resins are used to develop strong adhesives, coatings, and composites for various applications in material science research . BGE's ability to reduce the viscosity of epoxy resins without compromising their mechanical properties makes it valuable in this field.
  • Biomedical Engineering: Epoxy resins are used to create biocompatible materials for implants and other medical devices . BGE can help fine-tune the properties of these materials, such as their flexibility and strength.

Potential Research Applications:

While not currently a major focus of research, BGE's properties hold potential for further exploration in various scientific fields:

  • Polymer Synthesis: BGE's epoxy group can participate in various polymerization reactions, potentially leading to the development of novel polymers with unique properties. However, further research is needed to explore this potential.
  • Bioconjugation: The epoxy group in BGE can react with biomolecules like proteins and antibodies. This could be potentially useful in developing bioconjugates for targeted drug delivery or other biomedical applications. However, further research is needed to assess the feasibility and safety of such applications.

BGE is a colorless liquid with a mild odor []. While its origin is not directly related to a specific natural source, it is synthesized from readily available industrial precursors []. Its significance lies in its ability to modify the properties of epoxy resins, a class of important industrial materials [].


Molecular Structure Analysis

The BGE molecule (C7H14O2) possesses a unique structure. The key features include:

  • Epoxy group: A three-membered ring containing an oxygen atom and two carbon atoms, granting BGE its reactive nature [].
  • Ether linkage: An oxygen atom connecting a butyl group (C4H9) to the rest of the molecule, influencing its solubility and reducing viscosity in epoxy systems [].

This combination of functional groups allows BGE to participate in various chemical reactions.


Chemical Reactions Analysis

BGE undergoes several reactions relevant to its industrial applications:

  • Synthesis: BGE is typically produced by the reaction of epichlorohydrin with n-butanol in the presence of a base catalyst [].
CICH2CH(OH)CH2 + C4H9OH  ->  CH2-CH(CH2O-C4H9)-CH2 + HClEpichlorohydrin         n-Butanol           BGE               Hydrochloric Acid
  • Reaction with Epoxy Resins

    BGE acts as a reactive diluent in epoxy resins. It lowers the viscosity without significantly affecting the final cured properties []. However, the diluent effect can influence the mechanical properties and microstructure of the cured resin [].

  • Other Reactions

    BGE can also participate in reactions typical of epoxides, such as ring-opening polymerization and reactions with acids and amines []. However, detailed exploration of these reactions goes beyond the scope of BGE's primary application.


Physical And Chemical Properties Analysis

BGE exhibits the following properties [, ]:

  • Melting point: Not applicable, as BGE is a liquid at room temperature.
  • Boiling point: 164-166 °C (327-331 °F)
  • Density: 0.84 g/cm³ (at 20 °C)
  • Solubility: Slightly soluble in water, miscible with most organic solvents.
  • Flash point: 49 °C (120 °F)
  • Viscosity: Low viscosity (around 4 mPa·s at 25 °C), making it a good viscosity reducer in epoxy resins [].

Mechanism of Action (Not Applicable)

BGE primarily functions as a chemical modifier in industrial applications. It lacks a specific biological mechanism of action.

BGE is classified as a flammable liquid and a skin irritant []. It can cause eye irritation and respiratory problems upon exposure. Here's a summary of safety concerns:

  • Toxicity: Studies suggest moderate acute oral and dermal toxicity in animals.
  • Flammability: BGE has a low flash point, indicating flammability concerns.
  • Reactivity: BGE can react exothermically with strong acids or bases [].

Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164°F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an irritating odor.

Color/Form

Clear, colorless liquid

XLogP3

1

Boiling Point

327 °F at 760 mm Hg (NTP, 1992)
165.0 °C
164 °C
327°F

Flash Point

130 °F (NTP, 1992)
54 °C (closed cup)
54 °C c.c.
130°F

Vapor Density

3.78 at 25 °C (Air = 1)
Relative vapor density (air = 1): 3.78

Density

0.91 (USCG, 1999)
0.908 g/cu cm at 25 °C
Relative density (water = 1): 0.91
0.91

LogP

0.63 (LogP)
log Kow = 0.63
0.63

Odor

Irritating odo

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.2 mm Hg at 77 °F (NTP, 1992)
3.20 mmHg
3.2 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.43
3.2 mmHg at 77°F
(77°F): 3 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2426-08-6
25610-58-6

Wikipedia

Butyl glycidyl ether

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by the condensation of n-butyl alcohol and epichlorohydrin with subsequent dehydrochlorination with caustic to form the epoxy ring.

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2-(butoxymethyl)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

NIOSH Method S81. Analyte: n-butyl glycidyl ether. Matrix: Air. Procedure: Gas chromatography/Flame ionization detector. Method Evaluation: Method was validated over the range of 133 to 542 mg/cu m using a 10-l sample. Precision (CVt): 0.074. Applicability: Under the conditions of sample size (10-1) the useful range is 30 to 810 mg/cu m.
Determination of n-butyl glycidyl ether in air using gas chromatographic analysis.
Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.
Method: NIOSH 1616, Issue 1; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.
Method: OSHA 7; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.

Storage Conditions

Fireproof. Separated from strong oxidants, strong bases, strong acids. Cool. Keep in the dark.

Dates

Modify: 2023-08-15

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